Urease-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urease-IN-1 is a potent inhibitor of the enzyme urease, which is a nickel-dependent metalloenzyme found in various organisms, including bacteria, fungi, algae, and plants Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide, a reaction that plays a crucial role in the nitrogen cycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urease-IN-1 typically involves the reaction of specific organic compounds under controlled conditions. One common synthetic route includes the reaction of a substituted benzaldehyde with a hydrazine derivative to form a hydrazone intermediate. This intermediate is then subjected to cyclization reactions to yield the final this compound compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Urease-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of this compound.
Scientific Research Applications
Urease-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in inhibiting urease activity in various organisms, including pathogenic bacteria.
Medicine: Explored as a potential therapeutic agent for treating infections caused by urease-producing bacteria, such as Helicobacter pylori.
Industry: Applied in agriculture to reduce ammonia volatilization from urea-based fertilizers, thereby improving nitrogen utilization efficiency.
Mechanism of Action
Urease-IN-1 exerts its effects by binding to the active site of the urease enzyme, thereby inhibiting its catalytic activity. The compound interacts with the nickel ions in the active site, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition disrupts the nitrogen cycle and reduces the production of ammonia, which is beneficial in various applications.
Comparison with Similar Compounds
Similar Compounds
Thiourea: Another well-known urease inhibitor with a similar mechanism of action.
Hydroxamic Acids: Compounds like acetohydroxamic acid also inhibit urease activity.
Triazolothiadiazoles: These compounds have shown potent urease inhibitory effects in recent studies.
Uniqueness of Urease-IN-1
This compound is unique due to its high potency and specificity for the urease enzyme. It has demonstrated superior inhibitory activity compared to other compounds, making it a valuable tool in research and practical applications.
Properties
Molecular Formula |
C17H12BrFN4O2S |
---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
4-[(2-bromo-4-fluorophenyl)methylideneamino]-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H12BrFN4O2S/c18-16-10-13(19)3-2-12(16)11-22-14-4-6-15(7-5-14)26(24,25)23-17-20-8-1-9-21-17/h1-11H,(H,20,21,23) |
InChI Key |
VYQLQLRYJPNJHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(C=C(C=C3)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.